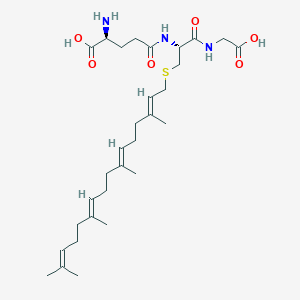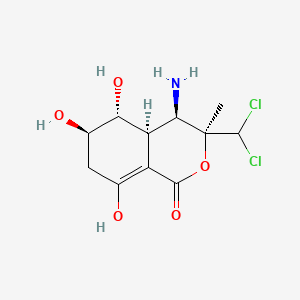
(3S,4R,4aR,5R,6R)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bactobolamine: is an immunosuppressant compound known for its ability to suppress interleukin-2 production in cytotoxic T lymphocyte cells. It has been shown to extend heart allograft survival in both major histocompatibility complex-compatible and major histocompatibility complex-incompatible rat pairings. Additionally, it enhances lifespan in rat liver and canine kidney allograft models .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bactobolamine is synthesized from a metabolite of Pseudomonas bacteria called bactobolinThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and water, with careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods: : Industrial production of bactobolamine involves large-scale fermentation of Pseudomonas bacteria to produce bactobolin, followed by chemical modification to obtain bactobolamine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : Bactobolamine undergoes several types of chemical reactions, including:
Oxidation: Bactobolamine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert bactobolamine into its reduced forms.
Substitution: Bactobolamine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.
Major Products:
Scientific Research Applications
Bactobolamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of immunosuppressants on chemical reactions and molecular interactions.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.
Medicine: Explored for its use in organ transplantation to prevent rejection and improve graft survival.
Industry: Utilized in the development of new immunosuppressive drugs and therapies.
Mechanism of Action
Bactobolamine exerts its effects by inhibiting the production of interleukin-2 in cytotoxic T lymphocyte cells. This inhibition prevents the activation and proliferation of T cells, thereby suppressing the immune response. The molecular targets of bactobolamine include interleukin-2 receptors and associated signaling pathways, which are crucial for T cell activation and function .
Comparison with Similar Compounds
Similar Compounds
Tacrolimus: Another immunosuppressant that inhibits T cell activation by binding to FK506-binding protein.
Cyclosporine: An immunosuppressant that inhibits calcineurin, preventing T cell activation.
Mizoribine: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, affecting T cell proliferation.
Uniqueness: : Bactobolamine is unique in its specific inhibition of interleukin-2 production, which distinguishes it from other immunosuppressants that target different pathways. Its ability to extend allograft survival in various animal models highlights its potential as a powerful immunosuppressive agent .
Properties
Molecular Formula |
C11H15Cl2NO5 |
|---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
(3S,4R,4aR,5R,6R)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one |
InChI |
InChI=1S/C11H15Cl2NO5/c1-11(10(12)13)8(14)6-5(9(18)19-11)3(15)2-4(16)7(6)17/h4,6-8,10,15-17H,2,14H2,1H3/t4-,6+,7+,8-,11+/m1/s1 |
InChI Key |
JRSVJUAXNOFGEL-WYZVBNRESA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@@H]2[C@H]([C@@H](CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |
Canonical SMILES |
CC1(C(C2C(C(CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)
![3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)
![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)
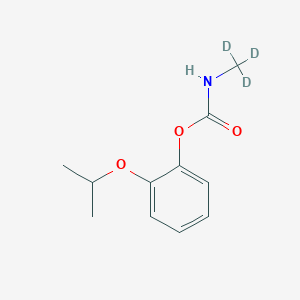
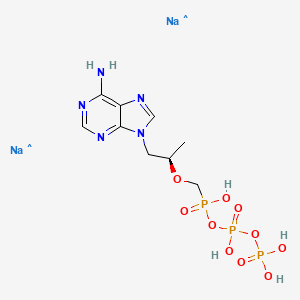

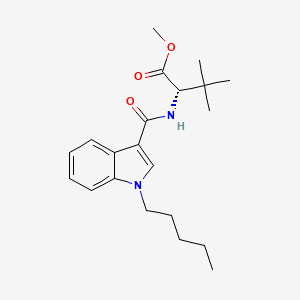
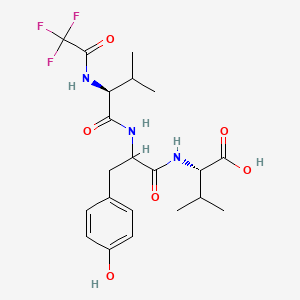
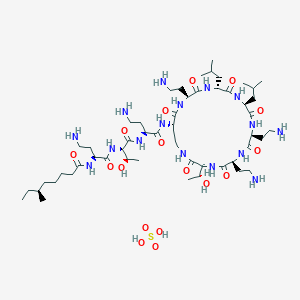

![(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid](/img/structure/B10860658.png)

![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)
